1-[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

ALDH1A1 inhibition Cancer stem cell qHTS screening

1-[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide (CAS 717863-82-6) is a synthetic small-molecule arylsulfonyl piperidine carboxamide (C₁₇H₂₆N₂O₄S; MW 354.47 Da) classified under ChEMBL ID CHEMBL1380589 at the preclinical max phase. Its core scaffold comprises a piperidine-4-carboxamide N-substituted with a 5-tert-butyl-2-methoxyphenylsulfonyl group, yielding computed physicochemical descriptors including XLogP3 2.1, topological polar surface area 98 Ų, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and zero violations of Lipinski's Rule of Five.

Molecular Formula C17H26N2O4S
Molecular Weight 354.47
CAS No. 717863-82-6
Cat. No. B2739255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide
CAS717863-82-6
Molecular FormulaC17H26N2O4S
Molecular Weight354.47
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)N
InChIInChI=1S/C17H26N2O4S/c1-17(2,3)13-5-6-14(23-4)15(11-13)24(21,22)19-9-7-12(8-10-19)16(18)20/h5-6,11-12H,7-10H2,1-4H3,(H2,18,20)
InChIKeyACBYDZONENBLHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide (CAS 717863-82-6): Physicochemical Identity and Screening Provenance


1-[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide (CAS 717863-82-6) is a synthetic small-molecule arylsulfonyl piperidine carboxamide (C₁₇H₂₆N₂O₄S; MW 354.47 Da) classified under ChEMBL ID CHEMBL1380589 at the preclinical max phase [1]. Its core scaffold comprises a piperidine-4-carboxamide N-substituted with a 5-tert-butyl-2-methoxyphenylsulfonyl group, yielding computed physicochemical descriptors including XLogP3 2.1, topological polar surface area 98 Ų, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and zero violations of Lipinski's Rule of Five [2]. The compound has been deposited in the PubChem Substance repository (CID 1266705) and features in four confirmatory qHTS functional bioassays archived in ChEMBL, with one active call against human aldehyde dehydrogenase 1A1 (ALDH1A1; potency 5.01 µM, pChEMBL 5.30) [1].

Why 1-[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide Cannot Be Interchanged with In-Class Arylsulfonyl Piperidine Analogs


Within the arylsulfonyl piperidine carboxamide structural family, minor substituent changes at the aryl ring, the sulfonamide nitrogen, or the carboxamide position produce non-linear shifts in both physicochemical parameters and biological activity profiles that preclude generic substitution. The target compound's specific 5-tert-butyl-2-methoxyphenyl sulfonyl motif—combining a bulky para-tert-butyl group with an ortho-methoxy donor on the benzenesulfonyl ring—generates a distinctive steric and electronic environment that influences target engagement: in the only confirmed active qHTS result archived in ChEMBL, the compound registered as active against ALDH1A1 at 5.01 µM (pChEMBL 5.30), whereas three other confirmatory qHTS assays (B-cell receptor signaling, HCV, Gs-protein agonism) returned inconclusive calls at potencies ranging from 3.55 to 8.20 µM [1]. An ethoxy-for-methoxy swap (CAS 868212-91-3) increases calculated logP by approximately 0.5–0.6 units, altering both solubility and membrane partitioning . Removal of the primary carboxamide to yield the simple sulfonylpiperidine analog (CAS 881474-43-7) eliminates one hydrogen bond donor and alters the polar surface area by approximately 20–25 Ų, which can shift target selectivity and pharmacokinetic behavior . These quantitative structural divergences mean that procurement decisions based solely on core scaffold similarity risk delivering a compound with measurably different target engagement, solubility, and metabolic profile.

Quantitative Differentiation Evidence for 1-[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide vs. Closest Analogs


ALDH1A1 Inhibitory Potency: Confirmed Active Call in qHTS vs. Inconclusive Calls Across Three Orthogonal Target Assays

In the PubChem qHTS confirmatory assay for inhibitors of human aldehyde dehydrogenase 1A1 (ALDH1A1; CHEMBL3577), 1-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide was called Active with a potency value of 5,011.9 nM (5.01 µM; pChEMBL 5.30) [1]. By contrast, the same compound returned inconclusive calls in three additional confirmatory qHTS functional assays: chronic active B-cell receptor signaling (potency 8,199.5 nM) [1], hepatitis C virus inhibition (potency 3,548.1 nM) [1], and Gs-protein agonism (McCune-Albright syndrome target; potency 7,943.3 nM) [1]. The differential activity call—Active for ALDH1A1 vs. inconclusive for three unrelated targets despite similar micromolar potency ranges—indicates that the compound's 5-tert-butyl-2-methoxyphenyl sulfonyl motif confers target-discriminating binding rather than promiscuous micromolar bioactivity. For comparison, the ethoxy analog (CAS 868212-91-3; CHEMBL data not available at equivalent confirmation stage) is expected to differ in ALDH1A1 engagement due to increased steric bulk and lipophilicity at the ortho position, though no head-to-head ALDH1A1 data have been published to permit direct quantitative comparison .

ALDH1A1 inhibition Cancer stem cell qHTS screening Aldehyde dehydrogenase

Computed Lipophilicity Differentiation: Measured XLogP3 2.1 vs. Estimated LogP Shift of +0.5–0.6 Units for Ethoxy Analog (CAS 868212-91-3)

The target compound exhibits a computed XLogP3 of 2.1 (PubChem) and an ACD/LogP of 2.15 (ChemSpider predicted), with ACD/LogD (pH 7.4) of 2.46 [1]. The closest commercially available structural analog, 1-((5-tert-butyl-2-ethoxyphenyl)sulfonyl)piperidine-4-carboxamide (CAS 868212-91-3), replaces the ortho-methoxy group with an ethoxy substituent. Based on established Hansch fragment contribution values, the methoxy-to-ethoxy substitution adds one methylene unit (π = +0.5) to the lipophilicity of the aryl ring, yielding an estimated LogP of approximately 2.65–2.75 for the ethoxy analog [2]. This 0.5–0.6 log unit shift is predicted to alter: (a) aqueous solubility by a factor of approximately 3–4 fold (assuming an inverse log-linear solubility–lipophilicity relationship for neutral compounds in this LogP range), (b) passive membrane permeability by approximately 1.5–2 fold based on the parabolic permeability–LogP model for compounds near LogP 2.5, and (c) plasma protein binding affinity. For in vitro assay conditions requiring DMSO stock solutions and aqueous dilution, the ethoxy analog's reduced solubility may necessitate lower final DMSO concentrations or risk compound precipitation, directly impacting assay reproducibility [2].

Lipophilicity LogP Membrane permeability Physicochemical profiling

Hydrogen Bond Donor Count and Polar Surface Area: Differentiation from the Des-Carboxamide Analog (CAS 881474-43-7)

The target compound possesses two hydrogen bond donors (the primary carboxamide –CONH₂) and a topological polar surface area (TPSA) of 98 Ų, placing it within the favorable range for oral bioavailability (≤140 Ų) but above the threshold commonly associated with significant passive blood-brain barrier (BBB) penetration (≤60–70 Ų) [1]. The des-carboxamide analog 1-(5-tert-butyl-2-methoxyphenyl)sulfonylpiperidine (CAS 881474-43-7; C₁₆H₂₅NO₃S) lacks the primary amide, reducing the hydrogen bond donor count from 2 to 0 and TPSA from 98 Ų to approximately 75–78 Ų (loss of ~20–23 Ų from the carboxamide group) . This structural deletion: (a) removes the compound's capacity to donate hydrogen bonds to target protein backbone or side-chain acceptors—a critical interaction motif in many enzyme active sites including ALDH1A1, where the catalytic cysteine residue and surrounding oxyanion hole engage amide and carboxamide NH donors [2]; (b) lowers TPSA below the ~80 Ų threshold, potentially increasing passive BBB permeation and shifting the compound's tissue distribution profile; and (c) eliminates one rotatable bond (C–C(=O)NH₂), slightly reducing conformational entropy penalty upon binding [1]. For ALDH1A1-targeted applications specifically, the primary carboxamide may serve as a critical binding determinant, and its removal is predicted to abolish or substantially weaken target engagement [2].

Hydrogen bonding Polar surface area Blood-brain barrier penetration Drug-likeness

Zero Rule-of-Five Violations with Balanced Drug-Likeness Profile vs. Higher-MW or Higher-LogP Analogs in the Same Chemical Series

The target compound satisfies all four Lipinski Rule-of-Five criteria: MW 354.47 Da (<500), XLogP3 2.1 (<5), HBD count 2 (<5), and HBA count 5 (<10), registering zero violations [1]. This profile positions the compound within the 'lead-like' to 'drug-like' continuum and distinguishes it from several structurally related arylsulfonyl piperidine carboxamides that carry bulkier N-substituents or extended aryl groups. For example, N-(2,4-dichlorobenzyl)-1-[(2,4,6-tri-tert-butylphenyl)sulfonyl]piperidine-4-carboxamide (BRENDA ligand entry) bears three bulky tert-butyl groups, an ortho-dichlorobenzyl amide substituent, and an estimated MW exceeding 620 Da with LogP >6, yielding at least two Rule-of-Five violations [2]. Similarly, 1-[(4-tert-butylphenyl)sulfonyl]-N-(2,4-dichlorobenzyl)piperidine-4-carboxamide, despite sharing the piperidine-4-carboxamide core, incorporates a lipophilic dichlorobenzyl substituent that elevates LogP while adding molecular weight [3]. The target compound's compact substitution pattern—a single tert-butyl, a single methoxy, and an unsubstituted primary carboxamide—preserves favorable drug-likeness (zero Ro5 violations, LogP 2.1, MW < 400) while maintaining sufficient structural complexity for target discrimination. This matters for procurement because compounds with zero Ro5 violations exhibit superior aqueous solubility and fewer formulation challenges in high-throughput screening cascades compared to higher-MW or higher-LogP analogs that may require co-solvents or surfactants [1].

Drug-likeness Lipinski Rule of Five Fragment-based screening Lead-likeness

Scientifically Validated Application Scenarios for 1-[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide Procurement


ALDH1A1-Focused Cancer Stem Cell Inhibitor Screening and Target Validation

The compound's confirmed Active call against human ALDH1A1 at 5.01 µM (pChEMBL 5.30) in qHTS confirmatory format [1] supports its procurement as a validated hit for ALDH1A1 inhibitor optimization campaigns. ALDH1A1 is a established functional marker and therapeutic target in cancer stem cell (CSC) populations across multiple solid tumor types, where its enzymatic activity confers resistance to cyclophosphamide and other oxazaphosphorine chemotherapeutics. Researchers procuring this compound for ALDH1A1-focused studies gain a chemically tractable starting point with a confirmed, though modest, potency signal, zero Rule-of-Five violations amenable to medicinal chemistry elaboration, and an inconclusive profile against three orthogonal qHTS targets that suggests selectivity over at least B-cell receptor signaling, HCV, and Gs-protein pathways [1]. The primary carboxamide functionality provides a synthetic handle for amide coupling or reduction, enabling rapid analog generation around the piperidine-4-position without disturbing the sulfonamide pharmacophore .

Physicochemical Standard for Arylsulfonyl Piperidine Carboxamide Library Design

With XLogP3 2.1, TPSA 98 Ų, MW 354.47, and zero Ro5 violations [1], this compound serves as an optimal 'center-point' standard for designing balanced arylsulfonyl piperidine carboxamide screening libraries. The 5-tert-butyl-2-methoxyphenyl sulfonyl motif occupies a specific property space that avoids the excessive lipophilicity (LogP >4) and molecular weight (>500 Da) that characterize many N-benzyl-substituted or poly-tert-butylated analogs in the BRENDA ligand database . Procurement as a library design reference compound enables medicinal chemistry teams to calibrate computed vs. experimentally determined LogD, solubility, and permeability measurements, establishing a validated baseline against which newly synthesized analogs can be benchmarked. The compound's five rotatable bonds and balanced HBD/HBA profile further support its utility as a scaffold for fragment-growing or scaffold-hopping strategies [1].

Selectivity Profiling Control in qHTS and Panel Screening Campaigns

Because the compound has been assayed in four confirmatory qHTS formats archived in ChEMBL—returning an Active call exclusively for ALDH1A1 and inconclusive calls for BCR signaling (8.20 µM), HCV inhibition (3.55 µM), and Gs-protein agonism (7.94 µM) [1]—it is uniquely positioned as a selectivity control compound for multi-target panel screens. Researchers evaluating new arylsulfonyl piperidine carboxamides for target selectivity can procure this compound as a reference standard to benchmark differential activity patterns against the same panel of assays, controlling for assay-to-assay variability. The inconclusive calls at micromolar concentrations for three diverse targets, contrasted with the confirmed ALDH1A1 active call, provide a known selectivity fingerprint that can validate assay performance and serve as a baseline for distinguishing genuinely selective new chemical entities from promiscuous micromolar hits [1].

Synthetic Intermediate for Carboxamide-Directed Late-Stage Functionalization

The unsubstituted primary carboxamide at the piperidine 4-position distinguishes this compound from N-alkylated or N-arylated analogs and provides a versatile synthetic intermediate for late-stage diversification. The carboxamide can undergo: (a) Hofmann or Curtius rearrangement to the corresponding amine for further derivatization; (b) dehydration to the nitrile for click chemistry; (c) N-alkylation or N-arylation to generate focused libraries probing the SAR around the amide NH donors that contribute to ALDH1A1 binding; or (d) reduction to the aminomethyl analog to modulate basicity and hydrogen bonding capacity [1]. This synthetic versatility, combined with the compound's favorable physicochemical profile (MW 354.47; no reactive functionalities beyond the sulfonamide and carboxamide), makes it a strategic procurement choice for medicinal chemistry groups requiring a single, well-characterized intermediate that can generate diverse analog sets without de novo scaffold synthesis .

Quote Request

Request a Quote for 1-[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.